2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a methoxybenzene ring via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzoic acid.
Reduction: 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Chloro-5-(trifluoromethyl)benzaldehyde: Used in the synthesis of various organic compounds.
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: A triazole derivative with potential biological activity.
Uniqueness
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde is unique due to its combination of a pyridine ring with a trifluoromethyl group and a methoxybenzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-21-11-4-2-3-8(7-20)12(11)22-13-10(15)5-9(6-19-13)14(16,17)18/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUNWBBYGDEOLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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